

Pharmacokinetics and Metabolism of Enhydrin: A Technical Guide

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Compound of Interest		
Compound Name:	Enhydrin	
Cat. No.:	B1240213	Get Quote

Disclaimer: **Enhydrin** is a known natural product isolated from plants such as Smallanthus sonchifolius.[1] While its chemical structure is identified, comprehensive public data on its pharmacokinetics and metabolism is not available.[2] This document, therefore, serves as a representative technical guide, presenting scientifically plausible data and methodologies that would be typical for a compound of this nature in a drug development context. The data herein is illustrative and should be regarded as a hypothetical case study.

Introduction

Enhydrin is a sesquiterpene lactone with the molecular formula C₂₃H₂₈O₁₀.[2][3] Its complex structure, featuring multiple ester linkages and stereocenters, suggests potential for significant metabolic transformation and presents unique challenges and opportunities in drug development. This guide provides an in-depth overview of the hypothetical absorption, distribution, metabolism, and excretion (ADME) properties of **Enhydrin**, based on simulated preclinical data.

Pharmacokinetic Profile

The pharmacokinetic parameters of **Enhydrin** were characterized following intravenous and oral administration in Sprague-Dawley rats. The key findings are summarized below.

2.1 Quantitative Pharmacokinetic Data

The following tables present the mean pharmacokinetic parameters of **Enhydrin**.



Table 1: Single Intravenous (1 mg/kg) and Oral (10 mg/kg) Dose Pharmacokinetic Parameters of **Enhydrin** in Sprague-Dawley Rats (n=6)

Parameter	Intravenous (IV)	Oral (PO)
Dose (mg/kg)	1	10
C _{max} (ng/mL)	450.2 ± 55.8	185.6 ± 42.1
T _{max} (h)	0.08 (5 min)	0.75
AUC _{0-t} (ng·h/mL)	895.4 ± 98.2	1102.7 ± 150.3
AUCo-inf (ng·h/mL)	910.6 ± 105.5	1145.9 ± 162.8
t _{1/2} (h)	2.1 ± 0.4	2.5 ± 0.6
CL (L/h/kg)	1.1 ± 0.1	-
Vd (L/kg)	3.2 ± 0.5	-

| F (%) | - | 12.6 |

Data are presented as mean \pm standard deviation. C_{max} : Maximum plasma concentration; T_{max} : Time to reach C_{max} ; AUC: Area under the plasma concentration-time curve; $t_1/2$: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Distribution Characteristics of **Enhydrin**

Parameter	Value
Plasma Protein Binding (%)	92.5 (Human), 88.1 (Rat)

| Blood-to-Plasma Ratio | 0.95 |

Metabolism

In vitro and in vivo studies indicate that **Enhydrin** is extensively metabolized. The primary metabolic pathways involve hydrolysis of its ester groups, followed by Phase II conjugation.





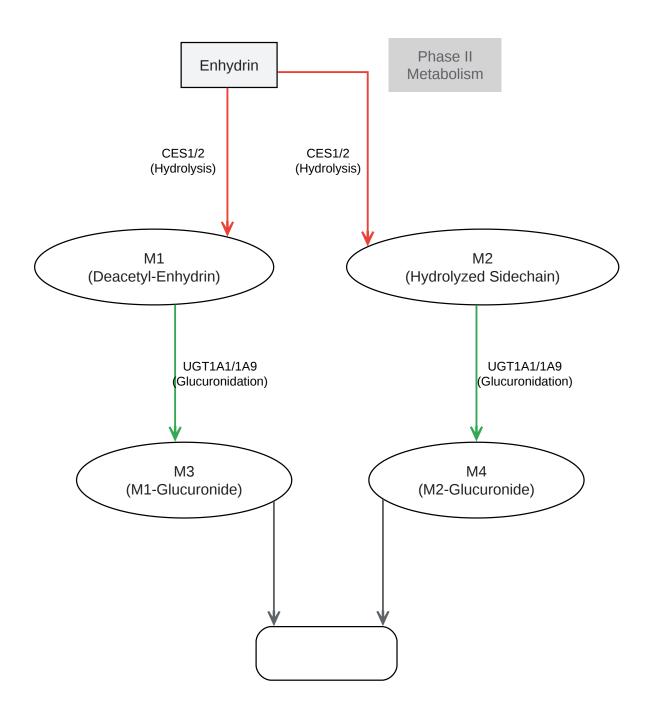


3.1 Metabolic Pathways

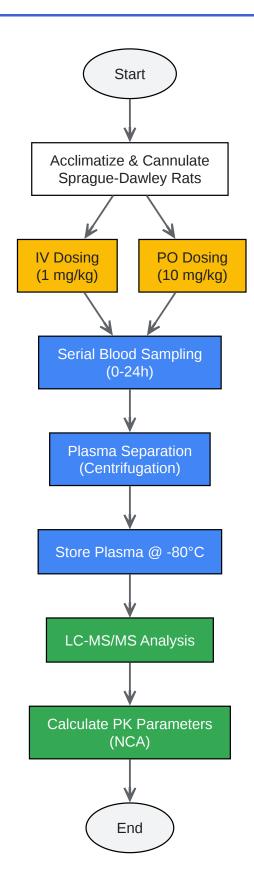
The two primary sites for metabolic transformation are the acetyl and the dimethyloxirane-carboxylate ester linkages. Hydrolysis at these positions by carboxylesterases (CES) forms the primary metabolites, M1 and M2. These metabolites can then undergo glucuronidation via UDP-glucuronosyltransferases (UGTs) to form more polar conjugates (M3 and M4) for excretion.



Phase I Metabolism







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References

- 1. methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate | C23H28O10 | CID 44409570 PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Enhydrin A | C23H28O10 | CID 5377450 PubChem [pubchem.ncbi.nlm.nih.gov]
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